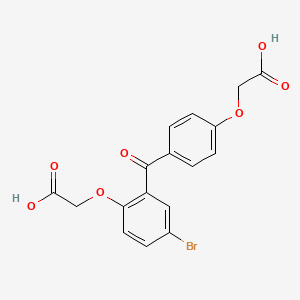

2-(4-Bromo-2-(4-(carboxymethoxy)benzoyl)phenoxy)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

NSC-106084 is a chemical compound known for its inhibitory activity against DNA methyltransferases (DNMTs). DNA methylation is an epigenetic modification that involves the transfer of a methyl group from S-adenosylmethionine to the C5 position of cytosine, leading to gene silencing. Aberrant DNA methylation is associated with various diseases, including cancer. Inhibition of DNMTs can promote the demethylation and reactivation of epigenetically silenced genes .

Preparation Methods

The synthesis of NSC-106084 involves several steps. The synthetic route typically includes the following steps:

Starting Material: The synthesis begins with a suitable starting material, which undergoes a series of chemical reactions to form the desired compound.

Reaction Conditions: The reactions are carried out under specific conditions, such as temperature, pressure, and the presence of catalysts or reagents.

Purification: The final product is purified using techniques such as chromatography to obtain NSC-106084 in its pure form.

Industrial production methods for NSC-106084 may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring consistent quality and yield.

Chemical Reactions Analysis

NSC-106084 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: NSC-106084 can be reduced using reducing agents to form reduced products.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

NSC-106084 has several scientific research applications, including:

Chemistry: It is used as a tool compound to study DNA methylation and its effects on gene expression.

Biology: The compound is used to investigate the role of DNA methylation in various biological processes and diseases.

Medicine: NSC-106084 is studied for its potential therapeutic applications in treating diseases associated with aberrant DNA methylation, such as cancer.

Industry: The compound may have applications in the development of epigenetic therapies and diagnostic tools.

Mechanism of Action

NSC-106084 exerts its effects by inhibiting DNA methyltransferases (DNMTs). DNMTs are enzymes that catalyze the transfer of a methyl group from S-adenosylmethionine to the C5 position of cytosine in DNA. By inhibiting DNMTs, NSC-106084 prevents the methylation of DNA, leading to the reactivation of epigenetically silenced genes. This mechanism is particularly relevant in the context of cancer, where the reactivation of tumor suppressor genes can inhibit tumor growth .

Comparison with Similar Compounds

NSC-106084 is similar to other DNMT inhibitors, such as NSC-14778. it has unique properties that distinguish it from other compounds. For example, while NSC-14778 is moderately active against DNMT1, 3A/3L, and 3B/3L, resynthesized NSC-106084 was found to be inactive under certain assay conditions .

Similar Compounds

- NSC-14778

- 5-Azacytidine

- Decitabine

These compounds share similar mechanisms of action but may differ in their potency, selectivity, and specific applications .

Properties

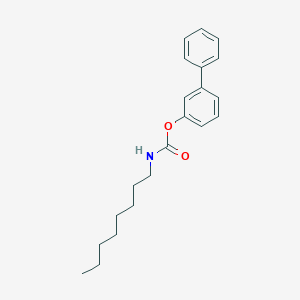

Molecular Formula |

C17H13BrO7 |

|---|---|

Molecular Weight |

409.2 g/mol |

IUPAC Name |

2-[4-[5-bromo-2-(carboxymethoxy)benzoyl]phenoxy]acetic acid |

InChI |

InChI=1S/C17H13BrO7/c18-11-3-6-14(25-9-16(21)22)13(7-11)17(23)10-1-4-12(5-2-10)24-8-15(19)20/h1-7H,8-9H2,(H,19,20)(H,21,22) |

InChI Key |

PTQLZKRWKHXUJU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)Br)OCC(=O)O)OCC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,17-dihydroxy-13-methyl-N-propan-2-yl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16-carboxamide](/img/structure/B10852048.png)